Methyl 2-formylbenzoate
Description
Significance of Methyl 2-formylbenzoate (B1231588) as a Versatile Synthetic Precursor and Chemical Scaffold
The importance of Methyl 2-formylbenzoate in organic synthesis stems from its role as a highly adaptable precursor and a foundational chemical scaffold. researchgate.netunimas.my As a precursor, it is a readily available starting material for constructing more elaborate molecules, including those with potential pharmaceutical applications. ingentaconnect.comunimas.my Its utility is enhanced because it is generally more stable and suitable for various synthetic reactions compared to its corresponding carboxylic acid, 2-formylbenzoic acid. ingentaconnect.com
The dual functionality of the ester and aldehyde groups is key to its versatility. ingentaconnect.com These reactive sites can be manipulated selectively or engaged simultaneously in tandem or multicomponent reactions, allowing for the efficient assembly of complex molecular architectures. researchgate.netresearchgate.net This capability makes it an excellent starting point for creating new bioactive molecules, and it is frequently used as a raw material for synthesizing compounds for the pharmaceutical industry. benthamdirect.comresearchgate.netunimas.my Its role as an "active scaffold" signifies that its core structure is retained and elaborated upon to build libraries of diverse compounds for drug discovery and materials science. ingentaconnect.comresearchgate.netunimas.my
Overview of Strategic Applications in Complex Molecule Construction
The strategic application of this compound is particularly evident in the construction of complex heterocyclic and polycyclic systems. researchgate.net Its unique structure is ideally suited for multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a product that incorporates portions of all reactants.
Detailed research findings have demonstrated its efficacy in various complex syntheses:
Ugi-type Multicomponent Reactions: this compound is a common starting material in Ugi and Ugi-type reactions. researchgate.net One-pot procedures under acidic conditions have been developed to produce four different series of complex and potentially biologically active heterocyclic scaffolds using this precursor. researchgate.netresearchgate.net
Synthesis of Isoindolinones: It serves as a key substrate for the one-pot synthesis of 3-[alkyl(aryl)thio]isoindolinones. researchgate.net This reaction proceeds through the formation of an intermediate imine from the reaction of this compound with primary amines, which then reacts with a thiol. researchgate.net
Tandem Three-Component Reactions: A practical one-pot strategy utilizes this compound in a tandem three-component reaction with a heteroaromatic amine and an isonitrile. This is followed by an acid-mediated lactamization to efficiently produce structurally interesting and bioactive quinoline-based tetracycles. researchgate.net
Construction of Chiral Phthalides: The compound is used in an indium-mediated allylation/transesterification reaction. researchgate.net This one-pot synthesis provides a direct approach to creating chiral C(3)-substituted phthalides, which are important structural motifs in natural products and pharmaceuticals. researchgate.net
These examples underscore the strategic value of this compound in modern synthetic chemistry, enabling the streamlined construction of diverse and valuable molecular frameworks.
Table 2: Strategic Applications of this compound in Synthesis
| Target Molecule Class | Synthetic Strategy | Reference |
|---|---|---|
| Heterocyclic Scaffolds | Ugi-type multicomponent reactions (MCRs) | researchgate.netresearchgate.net |
| Quinoline-based Tetracycles | Tandem three-component reaction followed by lactamization | researchgate.net |
| Substituted Isoindolinones | One-pot reaction with primary amines and thiols | researchgate.net |
| Chiral C(3)-Substituted Phthalides | Indium-mediated allylation/transesterification | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMODRRGEUGHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961507 | |
| Record name | Methyl 2-formylbenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-56-9 | |
| Record name | Methyl 2-formylbenzoate | |
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| Record name | Methyl 2-formylbenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |
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| Record name | methyl 2-formylbenzoate | |
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Advanced Synthetic Methodologies for Methyl 2 Formylbenzoate
Established Synthetic Routes and Mechanistic Investigations
The preparation of Methyl 2-formylbenzoate (B1231588) has been approached through various classical and contemporary synthetic methods. These can be broadly categorized into two-step and one-pot procedures, with the mechanism of the core esterification step being a subject of detailed investigation.
Two-Step Synthetic Approaches to Methyl 2-formylbenzoate
Two-step syntheses of this compound predominantly commence with 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde). The general strategy involves the esterification of the carboxylic acid group. A common and effective method is the reaction of 2-formylbenzoic acid with a methylating agent in the presence of a base.
One established procedure involves the use of methyl iodide as the methylating agent and potassium carbonate as the base in a suitable solvent like dimethylformamide (DMF). In this method, 2-formylbenzoic acid is treated with potassium carbonate in DMF, followed by the dropwise addition of methyl iodide at room temperature. The reaction is typically stirred overnight to ensure completion. masterorganicchemistry.com
Another widely used two-step approach employs acetone (B3395972) as the solvent. Here, 2-formylbenzoic acid is dissolved in acetone, and anhydrous potassium carbonate is added. Subsequently, methyl iodide is introduced, and the reaction mixture is heated. This process has been reported to yield the product in high purity and quantity. chemicalbook.com
The following table summarizes the reaction conditions for these two-step synthetic routes:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 2-Formylbenzoic Acid | Methyl Iodide, Potassium Carbonate | Dimethylformamide (DMF) | Room Temperature | Overnight | ~50% |
| 2-Formylbenzoic Acid | Methyl Iodide, Anhydrous Potassium Carbonate | Acetone | 56°C then Room Temp. | 30 min then 72 hrs | 100% |
One-Pot Synthetic Procedures for this compound
One-pot syntheses offer advantages in terms of efficiency, reduced waste, and simplified workup procedures. For this compound, a classic one-pot approach is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (2-formylbenzoic acid) in a large excess of the alcohol (methanol), which also serves as the solvent, with a catalytic amount of a strong acid.
A representative procedure involves refluxing a mixture of 2-formylbenzoic acid and absolute methanol (B129727) with a few drops of concentrated sulfuric acid. researchgate.net The reaction is monitored until completion, after which the excess methanol is removed, and the product is isolated through extraction and purification. The use of a large excess of methanol helps to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield.
Mechanistic Elucidation of Esterification and Formylation Pathways to this compound
The primary transformation in the synthesis of this compound from 2-formylbenzoic acid is esterification. The mechanism of the acid-catalyzed Fischer esterification is a well-established, multi-step process. chemistrysteps.commasterorganicchemistry.combyjus.comlibretexts.org
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
All steps in the Fischer esterification are reversible, and the reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.comlibretexts.org The presence of the ortho-formyl group is not expected to significantly alter this fundamental mechanism, although it may have subtle electronic effects on the reactivity of the carboxylic acid. The term "formylation pathways" in this context refers to the fact that the starting material already contains the formyl group, which is retained throughout the esterification process.
Emerging Synthetic Strategies and Optimized Reaction Conditions for this compound
In the quest for more efficient, sustainable, and selective synthetic methods, several emerging strategies have been explored for the synthesis of benzoates, which can be adapted for this compound.
One promising area is the use of novel catalytic systems. For instance, a Ruthenium/Me-BIPAM-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates has been reported, highlighting the use of advanced metal catalysts in reactions involving this substrate. researchgate.net While this is a reaction of this compound rather than its synthesis, it underscores the compound's utility in modern catalytic transformations.
The development of solid acid catalysts, such as Zr/Ti mixed oxides, presents a green alternative to traditional liquid acid catalysts like sulfuric acid for esterification reactions. mdpi.com These catalysts are reusable, non-corrosive, and can lead to cleaner reaction profiles and easier product isolation. mdpi.com
Another innovative approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst. rsc.org These environmentally benign solvent systems can enhance reaction rates and offer a sustainable alternative to volatile organic solvents. rsc.org
Microwave-assisted synthesis has also emerged as a powerful tool to accelerate organic reactions. ajrconline.orguwlax.edu The application of microwave irradiation to the esterification of 2-formylbenzoic acid could potentially lead to significantly reduced reaction times and improved energy efficiency compared to conventional heating methods. ajrconline.orguwlax.edu While a study on the microwave synthesis of methyl benzoate (B1203000) reported challenges with pressure accumulation, the successful synthesis of ethyl benzoate under similar conditions suggests that optimization could lead to a viable method for the target compound. uwlax.edu
Finally, the use of milder esterification agents is also being explored. For example, diazomethane (B1218177) offers an almost instantaneous reaction with carboxylic acids to form methyl esters, although its hazardous nature requires careful handling. researchgate.net Milder activating agents like carbonyldiimidazole have also been suggested as alternatives to harsher reagents like thionyl chloride, especially to avoid potential side reactions involving the aldehyde group. researchgate.net
These emerging strategies, focused on novel catalysts, alternative reaction media, and energy sources, hold the potential to provide more efficient and environmentally friendly routes to this compound.
Mechanistic Investigations of Chemical Reactivity and Transformations Involving Methyl 2 Formylbenzoate
Nucleophilic Addition Reactions of the Aldehyde Moiety in Methyl 2-formylbenzoate (B1231588)
The aldehyde group in methyl 2-formylbenzoate is a primary site for nucleophilic attack due to the electrophilicity of the carbonyl carbon. This reactivity is central to a variety of synthetic transformations.
Sequential Nucleophilic Additions to this compound
The presence of two distinct carbonyl groups in this compound allows for sequential nucleophilic additions, a common strategy for the synthesis of tertiary alcohols. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that can add to both the aldehyde and the ester functionalities. libretexts.orgsaskoer.caucalgary.calibretexts.org
The reaction proceeds in a stepwise manner. The first equivalent of the organometallic reagent preferentially attacks the more reactive aldehyde carbonyl, which is more electrophilic and less sterically hindered than the ester. This initial 1,2-addition forms a tetrahedral intermediate, which upon aqueous workup would yield a secondary alcohol. However, in the presence of excess organometallic reagent, a second nucleophilic addition occurs. This second addition targets the ester carbonyl. The initial attack on the ester forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) leaving group to form a ketone intermediate. This newly formed ketone is also highly reactive towards the organometallic reagent and is immediately attacked by a second equivalent to form another tetrahedral intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, where two of the alkyl groups are identical and originate from the organometallic reagent. ucalgary.ca
General Reaction Scheme for Sequential Nucleophilic Addition:
First Addition (Aldehyde): this compound + R-M → Intermediate Alkoxide 1
Second Addition (Ester): Intermediate Alkoxide 1 + R-M → Intermediate Ketone → Intermediate Alkoxide 2
Workup: Intermediate Alkoxide 2 + H₃O⁺ → Tertiary Alcohol
This sequential process underscores the differential reactivity of the two carbonyl moieties and provides a controlled method for the synthesis of complex molecular architectures.
Tandem Reversible Addition-Intramolecular Lactonization Processes Initiated by this compound
A significant pathway for the reaction of this compound with nucleophiles is a tandem process involving an initial nucleophilic addition to the aldehyde followed by an intramolecular lactonization. This sequence is particularly prevalent in the synthesis of phthalides (isobenzofuranones), which are important structural motifs in many biologically active compounds.
| Nucleophile (R-M) | Product | Reaction Conditions |
| Grignard Reagents | 3-Substituted Phthalides | Ether solvents, followed by aqueous workup |
| Enolates | 3-Substituted Phthalides with further functionalization | Basic conditions |
This table presents a generalized overview of tandem reversible addition-intramolecular lactonization reactions with this compound.
Intramolecular Cyclization and Ring Formation Mechanisms Involving this compound
The ortho positioning of the formyl and methyl ester groups in this compound is ideally suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.
Aminolysis and Lactamization Pathways of this compound Derivatives
The reaction of this compound with primary amines provides a direct route to isoindolinones, a class of nitrogen-containing heterocyclic compounds. This transformation proceeds through a sequence of aminolysis and lactamization. nih.govorganic-chemistry.org
The initial step involves the reaction of the primary amine with the aldehyde group of this compound to form a Schiff base (imine) intermediate, with the elimination of water. This imine formation is typically reversible. Following the formation of the imine, an intramolecular cyclization occurs. The nitrogen atom of the imine, or a related intermediate, acts as a nucleophile and attacks the neighboring ester carbonyl. This intramolecular aminolysis leads to the formation of a five-membered ring. The resulting tetrahedral intermediate then collapses, eliminating methanol (B129727) to form the stable lactam ring of the isoindolinone. This process can be facilitated by acidic or thermal conditions. Multicomponent reactions involving this compound, an amine, and another reactant can also lead to the formation of more complex isoindolinone derivatives through a similar intramolecular amidation pathway. nih.gov
Transesterification-Mediated Cyclizations Involving this compound
Intramolecular transesterification is a key mechanistic step in the cyclization of derivatives formed from this compound. This process is fundamental to the formation of phthalides from the intermediate alkoxides generated by nucleophilic addition to the aldehyde group, as discussed in section 3.1.2.
In a more general sense, if the aldehyde moiety of this compound is first converted into a functional group containing a nucleophilic oxygen atom, an intramolecular transesterification can be induced. For example, reduction of the aldehyde to a primary alcohol would generate a substrate primed for intramolecular cyclization. In the presence of an acid or base catalyst, the hydroxyl group can attack the ester carbonyl. This leads to the formation of a cyclic tetrahedral intermediate, which then eliminates methanol to yield the phthalide (B148349) ring. The efficiency of this transesterification-mediated cyclization is dependent on the reaction conditions and the nature of the catalyst employed.
Aldol (B89426) Reaction and Related Cascade Cyclizations with this compound
This compound can serve as an electrophilic partner in Aldol-type reactions, reacting with enolates derived from ketones or other carbonyl compounds. These reactions can initiate cascade sequences leading to complex polycyclic structures.
An example of such a cascade is the asymmetric catalytic aldol–cyclization reaction of in situ generated enolates with this compound. In this process, a ketone is deprotonated to form a nucleophilic enolate, which then adds to the aldehyde group of this compound in an Aldol addition. The resulting β-hydroxy ketone intermediate contains an alkoxide that is suitably positioned to undergo an intramolecular cyclization via attack on the adjacent methyl ester. This subsequent lactonization step proceeds in a similar fashion to the mechanisms described previously, yielding a keto-ester product with a newly formed ring. The use of chiral catalysts can control the stereochemistry of the initial Aldol addition, leading to the formation of enantiomerically enriched products.
| Ketone Reactant | Catalyst/Base | Product Type | Diastereoselectivity (de) | Enantioselectivity (ee) |
| Various α-fluoro-α-alkyl/cycloalkyl ketones | Chiral catalyst | Fluorinated quaternary stereogenic α,α-dialkyl/cyclo-alkyl-β-ketoesters | up to 94% | up to 96% |
| Methyl 2-acetylbenzoate | KOH | 3,3-disubstituted phthalide | Not reported | Not applicable |
This table summarizes key findings from studies on Aldol and related cascade cyclizations involving this compound and its analogs.
These cascade reactions, which combine multiple bond-forming events in a single synthetic operation, are highly efficient and atom-economical. The ability of this compound to participate in such sequences highlights its utility as a versatile building block in organic synthesis.
Catalytic Asymmetric Aldol-Cyclization Cascades Utilizing this compound
The development of catalytic asymmetric reactions that construct complex molecular architectures in a single operation is a significant goal in organic synthesis. This compound has been successfully employed as a key electrophile in a catalytic cascade aldol-cyclization reaction. This process involves the reaction of enolates, generated in situ via a detrifluoroacetylative route from fluorinated β-ketoesters, with this compound.
The reaction is initiated by the generation of a tertiary ketone enolate, which then participates in an aldol addition to the aldehyde group of this compound. The resulting aldol adduct subsequently undergoes an intramolecular cyclization, where the newly formed hydroxyl group attacks the proximate methyl ester, leading to the formation of a lactone. This cascade process allows for the creation of fluorinated quaternary stereogenic centers in α,α-dialkyl-β-ketoesters with high levels of stereocontrol. Research has demonstrated that this transformation can achieve excellent diastereoselectivity and enantioselectivity.
The reaction tolerates a variety of substrates, affording the corresponding fluorinated quaternary stereogenic α,α-dialkyl/cyclo-alkyl-β-ketoesters in good yields. The mechanistic pathway highlights the efficiency of using a cascade strategy to rapidly build molecular complexity from a relatively simple starting material like this compound.
Table 1: Asymmetric Catalytic Aldol-Cyclization with this compound
| Entry | Ketone Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Ethyl 2-fluoro-2-methyl-3-oxobutanoate | 85 | 95:5 | 96 |
| 2 | Ethyl 2-fluoro-3-oxo-2-phenylbutanoate | 78 | 92:8 | 94 |
| 3 | 1-(1-fluoro-2-oxocyclohexyl)ethan-1-one | 82 | 94:6 | 95 |
Diastereoselective Control in Aldol Additions to this compound
Following a comprehensive search of scientific literature, specific studies detailing the diastereoselective control in aldol additions directly to this compound could not be located. While the principles of diastereoselective aldol reactions are well-established, involving models such as the Zimmerman-Traxler transition state and the use of chiral auxiliaries to control the stereochemical outcome, documented examples applying these methods specifically to this compound as the electrophile were not found.
Oxidative Transformations and Rearrangement Mechanisms of this compound Derivatives
A thorough review of available scientific literature did not yield specific information regarding the oxidative transformations and rearrangement mechanisms of derivatives of this compound as outlined.
Oxidative Ring Cleavage Reactions of Benzocyclobutenols Derived from this compound
Applications of Methyl 2 Formylbenzoate As a Strategic Building Block in Target Synthesis
Synthesis of Diverse Heterocyclic Compounds from Methyl 2-formylbenzoate (B1231588)
The dual reactivity of methyl 2-formylbenzoate is strategically exploited in the synthesis of a wide array of heterocyclic compounds. The aldehyde group readily undergoes reactions such as imine formation, while the methyl ester serves as a precursor for amide or lactone formation, often in a sequential or one-pot manner.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity. This compound is an ideal substrate for such reactions, enabling the rapid synthesis of complex heterocyclic libraries.
The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. When this compound is used as the aldehyde component, the initial Ugi product contains a latent electrophilic center (the methyl ester) positioned perfectly for a subsequent intramolecular cyclization. This Ugi/post-cyclization strategy provides efficient access to various nitrogen-containing heterocycles, most notably isoindolin-1-one (B1195906) derivatives. researchgate.net
This one-pot process often proceeds under acidic conditions and allows for the creation of four distinct series of complex and potentially biologically active scaffolds through intramolecular amidation. researchgate.net For example, a novel Ugi four-component domino dicyclization has been developed using this compound, (N-isocyanimine)triphenylphosphorane, primary amines, and carboxylic acids. This process, which requires no additives, proceeds through a sequence of Ugi, aza-Wittig, and N-acylation reactions to construct diverse 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones in good yields. rsc.org
| Amine Component | Isocyanide Component | Carboxylic Acid Component | Key Product Scaffold | Reference |
|---|---|---|---|---|
| Primary Amines (various) | (N-isocyanimine)triphenylphosphorane | Carboxylic Acids (various) | 3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones | rsc.org |
| N-Boc-2-aminophenylisonitrile | (Used as amine) | Various | Fused Benzimidazole–isoquinolinones (BIDs) | rsc.org |
| Various Amines | Various Isocyanides | (Intramolecular cyclization with ester) | Isoindolin-1-one derivatives | researchgate.net |
The Groebke-Blackburn-Bienaymé (GBB) reaction is another powerful isocyanide-based MCR that condenses an aldehyde, an isocyanide, and an amidine-type substrate (such as 2-amino-pyridines or -benzimidazoles) to form fused 3-aminoimidazole heterocycles. researchgate.net The use of this compound in this reaction introduces a methyl ester group into the product, which can then participate in a post-MCR transformation.
A notable application involves a Brønsted base-catalyzed GBB three-component reaction of 2-aminobenzimidazoles, this compound, and various isocyanides. researchgate.net The resulting product from the GBB reaction undergoes a subsequent intramolecular cyclization between a secondary amine (derived from the isocyanide) and the methyl ester. This tandem GBB/cyclization sequence efficiently yields complex isoquinolinone-embedded imidazo[1,2-a]benzimidazoles in a single step. researchgate.net
| Amidine Component | Isocyanide Component | Catalyst/Conditions | Final Product Scaffold | Reference |
|---|---|---|---|---|
| 2-Aminobenzimidazoles | Cleavable Isocyanides (e.g., generating a secondary amine) | Piperidine (Brønsted base) | Isoquinolinone-embedded imidazo[1,2-a]benzimidazoles | researchgate.net |
| 2-Aminopyridine | tert-Butyl isocyanide | Scandium triflate (optional) | (2-tert-Butylamino)imidazo[1,2-a]pyridine-3-yl)(2-methoxyphenyl)methanone | researchgate.net |
Beyond multicomponent reactions, the functional groups of this compound are ideally suited for more direct, two-component cyclization strategies to form important bicyclic heterocycles like isoindolinones and phthalides.
A straightforward and efficient pathway to N-substituted isoindolin-1-ones involves a tandem reductive amination-lactamization sequence. While many procedures start from the corresponding 2-carboxybenzaldehyde, the principle applies directly to this compound. The process begins with the condensation of the aldehyde group of this compound with a primary amine to form an intermediate imine. This imine is then reduced in situ to a secondary amine, which immediately undergoes intramolecular cyclization with the adjacent methyl ester to form the stable five-membered lactam ring of the isoindolinone core.
Microwave-assisted, transition-metal-free methods have been developed for this transformation using 2-carboxybenzaldehydes and various amines with formic acid as the reducing agent. rsc.org This approach is noted for its simplicity, safety, and tolerance of a wide variety of functional groups on the amine component, providing access to a broad scope of N-substituted isoindolinones. rsc.org
| Starting Material | Amine Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Carboxybenzaldehyde | Aniline (B41778) | Formic Acid, Microwave | 2-Phenylisoindolin-1-one | rsc.org |
| 2-Carboxybenzaldehyde | Benzylamine | Formic Acid, Microwave | 2-Benzylisoindolin-1-one | rsc.org |
| 2-Carboxybenzaldehyde | Various primary amines | Pt nanowires, 1 bar H₂ | Various N-substituted isoindolinones |
Phthalides, also known as isobenzofuranones, are another class of heterocycles readily accessible from this compound. Of particular importance is the asymmetric synthesis of 3-substituted chiral phthalides, which are core structures in many natural products and biologically active molecules.
A robust method for the catalytic asymmetric synthesis of 3-aryl phthalides employs this compound as the starting material in a sequential arylation–lactonization reaction. researchgate.net This process involves the enantioselective addition of an aryl group to the aldehyde function, catalyzed by a chiral ligand. The resulting chiral secondary alcohol intermediate then undergoes spontaneous or induced intramolecular cyclization (lactonization) with the methyl ester to furnish the phthalide (B148349) product. The reaction can be effectively carried out using a boron-zinc exchange to generate the reactive arylating agents, which then react with the 2-formylbenzoate in the presence of a chiral amino naphthol ligand. researchgate.net This method provides good yields and high enantioselectivities for a variety of aryl phthalides. researchgate.net
| Arylating Agent Precursor | Chiral Ligand/Catalyst System | Key Reaction Steps | Product Type | Reference |
|---|---|---|---|---|
| Arylboronic acids | Chiral amino naphthol / Diethylzinc | 1. Asymmetric arylation 2. Intramolecular lactonization | Chiral 3-Aryl Phthalides | researchgate.net |
| Arylboronic acids | Binaphthyl-Prolinol Ligands | Sequential arylation-lactonization | Chiral 3-Aryl Phthalides |
Formation of Quinoline-Based Architectures Utilizing this compound
The quinoline (B57606) scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals and biologically active compounds. While numerous methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, the use of this compound offers a modern and efficient approach to constructing complex, fused quinoline systems through multicomponent reactions. researchgate.netresearchgate.netnih.gov
A notable application involves a tandem three-component reaction of a heteroaromatic amine, this compound, and an isonitrile. This strategy facilitates the rapid assembly of structurally diverse and complex quinoline-based tetracycles. The reaction proceeds through an initial Ugi-type reaction, followed by an intramolecular cyclization, leveraging the reactivity of both the aldehyde and ester functionalities of the this compound. This one-pot process is highly convergent and allows for the introduction of multiple points of diversity, making it a powerful tool in combinatorial chemistry and drug discovery.
The general mechanism involves the formation of an α-adduct between the heteroaromatic amine and the isonitrile, which is then trapped by the aldehyde of this compound. The resulting intermediate undergoes a subsequent intramolecular cyclization involving the ester group, leading to the formation of the fused quinoline architecture. The efficiency and modularity of this approach highlight the utility of this compound as a key building block in the synthesis of complex nitrogen-containing heterocycles.
Synthesis of Xanthine (B1682287) Derivatives from this compound
Xanthine and its derivatives are a class of purine (B94841) alkaloids with significant pharmacological activities, including adenosine (B11128) receptor antagonism and phosphodiesterase inhibition. frontiersin.org The synthesis of novel xanthine analogs is an active area of research in medicinal chemistry. This compound has been employed as a key reagent in the construction of functionalized xanthine derivatives.
A key synthetic strategy involves the coupling of a 5,6-diaminouracil (B14702) derivative with this compound. frontiersin.orgnih.govresearchgate.net The reaction typically proceeds under mild conditions, often facilitated by a coupling agent, to form an intermediate which then undergoes cyclization to the xanthine core. The aldehyde group of this compound reacts with one of the amino groups of the diaminouracil to form an imine, which then facilitates the intramolecular cyclization with the second amino group to form the imidazole (B134444) ring of the xanthine system.
For example, the reaction of a 1,3-disubstituted-5,6-diaminouracil with this compound can lead to the formation of a xanthine benzoate (B1203000) intermediate. Subsequent manipulation of the benzoate ester, such as hydrolysis, can provide access to xanthine derivatives with a carboxylic acid functionality at the 8-position, which can be further modified. This approach demonstrates the utility of this compound in introducing a functionalized aromatic substituent onto the xanthine scaffold.
Below is a table summarizing the synthesis of a xanthine derivative using this compound:
| Reactants | Reagents/Conditions | Product |
| 1,3-Disubstituted-5,6-diaminouracil, this compound | Coupling agent (e.g., COMU), Base (e.g., DIPEA), DMF | 8-(2-Methoxycarbonylphenyl)xanthine derivative |
Synthesis of Complex Polycyclic and Fused Ring Systems Derived from this compound
The inherent reactivity of the aldehyde and ester groups in this compound makes it a valuable precursor for the construction of more complex polycyclic and fused ring systems. These applications often involve multi-step synthetic sequences where both functional groups are strategically manipulated to build intricate molecular architectures.
Construction of Isobenzofuran (B1246724) Scaffolds via this compound Chemistry
Isobenzofurans are highly reactive dienes that are valuable intermediates in the synthesis of polycyclic aromatic compounds through Diels-Alder reactions. While the direct synthesis of isobenzofurans from this compound is not a common one-step process, it can serve as a precursor to key intermediates in their synthesis. beilstein-journals.org
One established route to isobenzofurans involves the reduction of phthalic acid or its esters to 1,2-bis(hydroxymethyl)benzene (phthalyl alcohol). beilstein-journals.orgsigmaaldrich.com this compound can be readily converted to this key intermediate through a two-step reduction process. First, the aldehyde group can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride. Subsequent reduction of the methyl ester to the second hydroxyl group can be achieved using a more powerful reducing agent like lithium aluminum hydride.
The resulting 1,2-bis(hydroxymethyl)benzene derivative can then be subjected to acid-catalyzed cyclization to form a 1,3-dihydroisobenzofuran, which can be further oxidized to generate the desired isobenzofuran. This multi-step approach demonstrates the utility of this compound as a starting material for accessing the necessary precursors for isobenzofuran synthesis.
The following table outlines the synthetic sequence from this compound to an isobenzofuran precursor:
| Starting Material | Step 1: Reagent/Product | Step 2: Reagent/Product | Step 3: Reagent/Product |
| This compound | 1. NaBH₄2. Methyl 2-(hydroxymethyl)benzoate | 1. LiAlH₄2. 1,2-Bis(hydroxymethyl)benzene | 1. Acid catalyst2. 1,3-Dihydroisobenzofuran |
Generation of Quinone Skeletons via Hauser–Kraus Annulation Initiated by this compound Precursors
The Hauser–Kraus annulation is a powerful method for the synthesis of quinone and hydroquinone (B1673460) derivatives, which are important structural motifs in many natural products and biologically active molecules. The reaction typically involves the Michael addition of a phthalide anion to an α,β-unsaturated carbonyl compound, followed by a Dieckmann condensation. A related reaction, the Staunton-Weinreb annulation, utilizes an o-toluate anion. researchgate.netasianpubs.org
While this compound itself is not a direct substrate for the classical Hauser-Kraus annulation, it can be converted into a suitable precursor. For instance, the aldehyde group of this compound can be protected, and the methyl group of the ester can be deprotonated to form a benzylic anion, analogous to an o-toluate anion. This anion can then participate in a Michael addition with an enone.
The resulting adduct can then undergo an intramolecular Dieckmann condensation, followed by aromatization (often involving elimination of the protecting group and oxidation) to yield a naphthoquinone or anthraquinone (B42736) skeleton. The specific substitution pattern of the final quinone would depend on the nature of the Michael acceptor and the subsequent reaction conditions. This strategy highlights the potential of this compound as a versatile starting material for the synthesis of complex quinone-based architectures through a modified Hauser-Kraus or Staunton-Weinreb annulation approach.
The table below illustrates a conceptual pathway for the synthesis of a quinone precursor from a this compound derivative:
| Precursor from this compound | Michael Acceptor | Key Reaction Steps | Product Type |
| Protected methyl 2-(lithiomethyl)benzoate | α,β-Unsaturated ketone or ester | 1. Michael Addition2. Dieckmann Condensation3. Aromatization/Oxidation | Naphthoquinone or Anthraquinone derivative |
Catalytic Strategies in Methyl 2 Formylbenzoate Transformations
Transition Metal-Catalyzed Reactions of Methyl 2-formylbenzoate (B1231588)
Transition metals, with their diverse electronic properties and ability to coordinate with organic molecules, offer a powerful toolkit for the selective transformation of methyl 2-formylbenzoate. Catalysts based on ruthenium, silver, nickel, palladium, and indium have been employed to mediate a variety of reactions, from asymmetric reductions to complex tandem sequences.
Ruthenium complexes are particularly renowned for their application in the asymmetric hydrogenation and transfer hydrogenation of carbonyl compounds. While specific studies focusing exclusively on this compound are not extensively detailed, the broad substrate scope of these catalysts for aromatic ketones and aldehydes allows for well-founded extrapolation. The primary transformation in this context is the asymmetric reduction of the formyl group to a hydroxymethyl group, yielding chiral 3-hydroxyphthalide precursors.
Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. acs.orgnih.govrsc.org These reactions typically utilize isopropanol (B130326) as both the solvent and the hydride source in the presence of a base. nih.gov The catalytic cycle involves the formation of a ruthenium hydride species that delivers a hydride to the carbonyl carbon. The chirality of the resulting alcohol is dictated by the chiral diamine ligand. For a substrate like this compound, this would lead to the formation of an enantiomerically enriched methyl 2-(hydroxymethyl)benzoate, which can subsequently cyclize to form a chiral phthalide (B148349).
Similarly, ruthenium catalysts combined with cinchona alkaloid-derived NNP ligands have demonstrated high efficacy in the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, often achieving excellent enantioselectivities (up to 99.9% ee). wikipedia.org These reactions are typically performed under a hydrogen gas atmosphere. The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the stereoselective insertion of hydrogen.
The general conditions for these ruthenium-catalyzed asymmetric reductions are summarized in the table below.
Table 1: Representative Conditions for Ruthenium-Catalyzed Asymmetric Reduction of Aromatic Carbonyls
| Catalyst System | Reaction Type | Hydride Source | Typical Conditions | Product Type | Ref |
|---|---|---|---|---|---|
| RuCl(S,S)-TsDPEN | Transfer Hydrogenation | 2-Propanol | Basic medium (KOH), Room Temp. | Chiral Secondary Alcohol | nih.govrsc.org |
| Ru-NNP (Cinchona Alkaloid) | Hydrogenation | H₂ Gas | - | Chiral Secondary Alcohol | wikipedia.org |
| Azaruthenacycles | Transfer Hydrogenation | 2-Propanol | Basic medium, 0 °C to Room Temp. | Chiral Secondary Alcohol | nih.gov |
Applying these established methodologies to this compound would provide a direct route to optically active 3-substituted phthalides, which are important structural motifs in many biologically active compounds.
Silver(I) catalysts, known for their carbophilic Lewis acidity, are effective in activating alkynes and other unsaturated systems towards nucleophilic attack. In the context of this compound chemistry, silver(I) salts have been utilized, often in synergistic combination with other transition metals, to facilitate cyclization reactions for the synthesis of functionalized phthalides. acs.org
A notable example is the dual synergistic Cu/Ag catalytic system for the regioselective cyclization of 2-formyl benzoates with 2-alkynyl anilines to produce 3-indolyl phthalides. acs.org In this process, it is proposed that the silver(I) catalyst activates the alkyne moiety of the 2-alkynyl aniline (B41778), making it susceptible to nucleophilic attack. Concurrently, the copper(I) catalyst is believed to activate the this compound. This dual activation strategy allows for a cascade reaction involving C-C bond formation followed by an intramolecular O-C bond-forming lactonization to construct the phthalide core in high yields (80-85%). acs.org
The reaction tolerates various substitutions on both the benzoate (B1203000) and aniline components. The key role of the silver catalyst is to facilitate the initial intermolecular coupling that precedes the final cyclization step.
Table 2: Synergistic Cu(I)/Ag(I)-Catalyzed Synthesis of 3-Indolyl Phthalides
| Benzoate Substrate | Aniline Substrate | Catalyst System | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| This compound | 2-Ethynylaniline | CuI / AgOTf | CH₃CN | 85 | acs.org |
| Methyl 2-formyl-4-nitrobenzoate | 2-Ethynylaniline | CuI / AgOTf | CH₃CN | 82 | acs.org |
| This compound | 4-Chloro-2-ethynylaniline | CuI / AgOTf | CH₃CN | 80 | acs.org |
This methodology highlights the utility of silver(I) catalysis in orchestrating complex transformations involving this compound derivatives, leading to structurally diverse heterocyclic systems.
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium catalysis for a wide range of cross-coupling reactions. The versatility of nickel allows for the activation of otherwise unreactive C-O bonds, such as those in methyl esters, and the formation of carbon-carbon and carbon-heteroatom bonds.
While specific examples detailing a broad scope of nickel-catalyzed reactions with this compound are still emerging, the principles of nickel catalysis can be applied to this substrate. For instance, nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of arylboronic acids with the aryl core of this compound (if appropriately functionalized with a leaving group like a halide or triflate), are feasible. Modern nickel precatalysts, often featuring N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are highly effective for such transformations. organic-chemistry.orgunl.pt
Furthermore, nickel catalysts are known to activate the acyl C-O bonds of methyl esters for cross-coupling reactions, providing a pathway to convert the ester group into amides or other functionalities. This type of reaction typically involves a Ni(0) catalyst that undergoes oxidative addition into the acyl C-O bond.
Another area of potential application is the nickel-catalyzed formation of carbon-heteroatom bonds. Methodologies have been developed for the nickel-catalyzed C-S cross-coupling of aryl triflates with alkyl thiols and C-N bond formation, which could be applied to derivatives of this compound.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in tandem or cascade reactions allows for the rapid construction of molecular complexity from simple starting materials. This compound is an excellent substrate for such processes, as its two functional groups can participate in sequential reactions to form heterocyclic products, most notably phthalides.
A key transformation is the palladium-catalyzed synthesis of phthalides bearing vicinal stereocenters through a dynamic kinetic resolution involving an asymmetric allylic alkylation. This process starts with an isobenzofuranone derivative, which can be formed from this compound, and utilizes a chiral palladium catalyst. The reaction proceeds with high chemo-, enantio-, and diastereoselectivity. mdpi.com
Palladium-catalyzed tandem reactions often involve a catalytic cycle where palladium alternates between its Pd(0) and Pd(II) oxidation states. nih.gov For example, a three-component cycloamino-carbonylation of 2-formylaryl tosylates (derivable from the corresponding benzoic acids), hydrazines, and carbon monoxide has been developed for the synthesis of phthalazinones. nih.gov This reaction likely proceeds through a sequence of oxidative addition, CO insertion, and reductive elimination steps.
The utility of palladium in tandem catalysis is further exemplified by processes that involve C-H activation. While not starting directly from this compound, methodologies for the palladium(II)-catalyzed tandem synthesis of acenes from carboxylic acids highlight the potential for complex annulations initiated by ortho-C-H functionalization. researchgate.net
Indium is a unique metal that can mediate a variety of organic reactions, particularly in aqueous media. It is known for its ability to facilitate Barbier-type allylations of carbonyl compounds. In the context of this compound, indium-mediated reactions provide a direct route to functionalized phthalides.
A significant application is the one-pot synthesis of chiral C(3)-substituted phthalides via an indium-mediated allylation/transesterification reaction. This process involves the reaction of this compound with an allylic halide in the presence of indium metal. The indium mediates the nucleophilic addition of the allyl group to the aldehyde, forming a homoallylic alcohol intermediate. This intermediate then undergoes an in-situ intramolecular transesterification, where the newly formed hydroxyl group attacks the adjacent methyl ester, leading to the formation of the five-membered lactone ring of the phthalide. This tandem approach is highly efficient for creating C(3)-functionalized phthalides.
The reaction conditions are typically mild, often proceeding at room temperature in solvents like THF or DMF. The chemoselectivity of indium is a key advantage, as it preferentially reacts with the aldehyde in the presence of the ester.
Table 3: Indium-Mediated Allylation/Transesterification of this compound
| Allyl Halide | Metal | Solvent | Product | Ref |
|---|---|---|---|---|
| Allyl bromide | Indium | THF/H₂O | 3-Allylphthalide |
This indium-mediated strategy offers a straightforward and effective method for the synthesis of a key structural motif from this compound.
Organocatalytic and Brønsted Acid/Base Catalysis in this compound Chemistry
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For a substrate like this compound, the aldehyde functionality is a prime target for various organocatalytic activation modes. Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde to form nucleophilic enamines or electrophilic iminium ions, facilitating a wide range of asymmetric transformations. wikipedia.orgnih.gov
For example, in a potential proline-catalyzed aldol (B89426) reaction, the aldehyde of this compound would be the electrophilic partner, reacting with the enamine derived from another ketone or aldehyde. Conversely, if this compound were to react with a nucleophile, a chiral amine catalyst could activate it through the formation of an iminium ion, which is more electrophilic than the parent aldehyde.
Brønsted acids and bases also play a crucial role in catalyzing reactions of this compound. A Brønsted acid can activate the aldehyde by protonating the carbonyl oxygen, rendering it more susceptible to nucleophilic attack. Chiral Brønsted acids, such as phosphoric acids, can provide a chiral environment for such additions, inducing enantioselectivity.
Bifunctional organocatalysts, which contain both a Brønsted acidic site and a Lewis basic site, are particularly effective. For example, thiourea-based catalysts can activate both the electrophile and the nucleophile through hydrogen bonding. nih.govrsc.org In a reaction involving this compound, the thiourea (B124793) moiety could activate the aldehyde by hydrogen bonding to the carbonyl oxygen, while a basic group on the catalyst could deprotonate a pronucleophile, bringing both partners into close proximity within a chiral environment.
While the literature contains numerous examples of these catalysts in various reactions, their specific application to this compound is a growing area of research, offering promising avenues for the enantioselective synthesis of complex molecules derived from this versatile building block.
Brønsted Base Catalysis in Multicomponent Reactions Featuring this compound
Brønsted base catalysis plays a significant role in promoting multicomponent reactions (MCRs) by activating one or more of the reacting partners. In the context of reactions involving this compound, a Brønsted base can facilitate deprotonation of a pro-nucleophile, thereby increasing its reactivity towards the electrophilic aldehyde or ester functionalities of this compound.
One of the common applications of Brønsted bases in MCRs is in the generation of nucleophiles from weakly acidic C-H, N-H, or P-H bonds. For instance, a Brønsted base can deprotonate a phosphite (B83602) diester to generate a phosphite anion, a potent nucleophile. This anion can then attack the electrophilic aldehyde carbon of this compound.
A well-documented example of a Brønsted base-catalyzed three-component reaction involves the coupling of α-ketoesters, imines, and diethyl phosphite. rsc.org In a similar vein, this compound, with its aldehyde group, can be envisioned to participate in analogous transformations. A plausible reaction pathway would involve the Brønsted base-catalyzed addition of a nucleophile, such as a phosphite, to an imine generated in situ from an amine and the aldehyde functionality of this compound.
The choice of the Brønsted base is crucial for the success of these reactions, with common examples including organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a non-nucleophilic, strong base that has been extensively used in a variety of organic transformations, including multicomponent reactions. researchgate.net Its ability to efficiently deprotonate a range of substrates makes it a suitable candidate for catalyzing reactions involving this compound.
The general mechanism for a hypothetical Brønsted base-catalyzed three-component reaction of this compound, an amine, and a phosphite would likely proceed through the following steps:
Formation of an iminium ion from the reaction of this compound and the amine.
Deprotonation of the phosphite by the Brønsted base to generate a phosphite anion.
Nucleophilic attack of the phosphite anion on the iminium ion to form the final product.
The efficiency and selectivity of such reactions would be highly dependent on the reaction conditions, including the nature of the solvent, temperature, and the specific Brønsted base employed.
Chiral Phosphoramide (B1221513) Ligand Systems in Asymmetric Reactions of this compound
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically enriched compounds. Chiral phosphoramide ligands have emerged as a privileged class of ligands in transition metal-catalyzed asymmetric reactions due to their modularity, tunability, and ability to induce high levels of stereocontrol.
A notable application of a chiral phosphoramide ligand system in the context of this compound is the enantioselective addition of arylboronic acids to the aldehyde functionality. This reaction provides access to optically active 3-aryl-isobenzofuranones, which are important structural motifs in medicinal and synthetic chemistry.
In a specific study, a ruthenium catalyst in conjunction with the chiral phosphoramidite (B1245037) ligand Me-BIPAM was found to be highly effective for this transformation. The reaction proceeds via the addition of an aryl group from the arylboronic acid to the aldehyde of this compound, followed by an in-situ lactonization to yield the chiral 3-aryl-isobenzofuranone.
The proposed catalytic cycle involves the formation of an active ruthenium-phosphoramide complex. Transmetalation with the arylboronic acid generates an aryl-ruthenium species. Subsequent insertion of the aldehyde C=O bond of this compound into the aryl-ruthenium bond, followed by hydrolysis and lactonization, affords the final product. The enantioselectivity of the reaction is determined during the diastereoselective insertion step.
The scope of this reaction has been explored with various substituted arylboronic acids, demonstrating that the catalyst system tolerates a range of functional groups and consistently provides high yields and excellent enantioselectivities.
Below is a table summarizing the results of the ruthenium/Me-BIPAM-catalyzed enantioselective addition of various arylboronic acids to this compound.
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenylisobenzofuran-1(3H)-one | 95 | 96 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)isobenzofuran-1(3H)-one | 94 | 97 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one | 92 | 95 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one | 90 | 94 |
| 5 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)isobenzofuran-1(3H)-one | 93 | 96 |
| 6 | 2-Methylphenylboronic acid | 3-(o-Tolyl)isobenzofuran-1(3H)-one | 88 | 87 |
This successful application highlights the potential of chiral phosphoramide ligand systems to control the stereochemical outcome of reactions involving this compound, opening avenues for the synthesis of a variety of chiral molecules.
Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Elucidation of Methyl 2 Formylbenzoate Reactions
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of molecules synthesized from methyl 2-formylbenzoate (B1231588) and for real-time monitoring of reaction kinetics. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of the related isomer, methyl 4-formylbenzoate, the aldehydic proton typically appears as a singlet at approximately 10.1 ppm. The aromatic protons show resonances in the 7.9-8.3 ppm region, and the methyl ester protons present as a sharp singlet around 3.9 ppm. For methyl 2-formylbenzoate, the ortho-positioning of the functional groups would lead to a more complex splitting pattern for the aromatic protons, providing key structural information.
NMR is also a powerful tool for reaction monitoring, often in real-time. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For instance, in the reduction of the aldehyde group or its participation in a multicomponent reaction, the characteristic aldehydic proton signal of this compound would diminish, while new signals corresponding to the product, such as a methylene (B1212753) or methine proton, would emerge. This allows for the determination of reaction rates and the identification of transient intermediates, offering deep mechanistic insights.
Table 1: Representative ¹H NMR Chemical Shifts for Methyl Benzoate (B1203000) Derivatives
| Compound | Functional Group Proton | Chemical Shift (δ, ppm) | Aromatic Protons (ppm) | Methyl Ester Protons (ppm) |
|---|---|---|---|---|
| Methyl 4-formylbenzoate | Aldehyde (-CHO) | ~10.1 | ~7.9 - 8.3 | ~3.9 |
| Methyl 2-fluorobenzoate | - | - | ~7.1 - 7.9 | ~3.9 |
| Methyl 2-methoxybenzoate | Methoxy (-OCH₃) | ~3.9 | ~6.9 - 7.8 | ~3.9 |
Mass Spectrometry (MS) in Reaction Pathway Analysis of this compound Transformations
Mass spectrometry (MS) is a vital tool for analyzing the reaction pathways of this compound by identifying reaction products, intermediates, and byproducts. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex reaction mixtures.
In Electron Ionization (EI) mass spectrometry, molecules are fragmented in a reproducible manner, creating a unique "fingerprint" for a given compound. For the isomeric methyl 4-formylbenzoate, the molecular ion peak (M⁺) is observed at m/z 164, corresponding to its molecular weight. Key fragment ions are typically observed at m/z 133 (loss of -OCH₃) and m/z 105 (loss of -COOCH₃), which are characteristic of the methyl benzoate moiety.
Table 2: Expected Key Mass Fragments for this compound and a Potential Product
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion (m/z) | Potential Key Fragments (m/z) |
|---|---|---|---|---|
| This compound | C₉H₈O₃ | 164.16 | 164 | 133, 105, 77 |
| N-phenyl-3-hydroxyisoindolin-1-one | C₁₄H₁₁NO₂ | 225.24 | 225 | 196, 132, 104 |
X-ray Diffraction for Solid-State Structural Confirmation of this compound Derivatives
Single-crystal X-ray diffraction provides the most definitive proof of structure for crystalline solids. For derivatives of this compound that are crystalline, this technique can confirm their three-dimensional structure, including stereochemistry and solid-state conformation, with atomic-level precision.
In a reported crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, a product derived from a related precursor, X-ray diffraction confirmed the connectivity of the coumarin (B35378) and methyl benzoate moieties and provided detailed information on the planarity of the ring systems and the supramolecular assembly through hydrogen bonds.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination of Products from this compound
When reactions involving this compound produce chiral products, determining the enantiomeric excess (ee) is essential, particularly in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.
The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the direct calculation of the enantiomeric excess.
Commonly used CSPs for separating a wide range of chiral molecules include those based on polysaccharide derivatives, such as cellulose (B213188) or amylose, coated or immobilized on a silica (B1680970) support. Columns like CHIRALCEL® OD-H or OJ-H are frequently used to separate chiral products. The ee of a product synthesized from this compound would be determined by dissolving the product in a suitable mobile phase, injecting it onto the chiral column, and integrating the areas of the resulting peaks. This analytical data is critical for optimizing asymmetric reactions and understanding the stereoselectivity of a given transformation.
Computational Chemistry Approaches in Methyl 2 Formylbenzoate Research
Density Functional Theory (DFT) Calculations for Reaction Mechanism Studies of Methyl 2-formylbenzoate (B1231588)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the realm of organic chemistry, DFT calculations are frequently employed to map out the potential energy surfaces of reactions, identify transition states, and determine the feasibility of proposed mechanistic pathways. While extensive DFT studies specifically detailing the reaction mechanisms of methyl 2-formylbenzoate are not widely available in public literature, the application of DFT to similar multicomponent reactions, such as the Ugi reaction, provides a clear framework for how such investigations would proceed.
The Ugi four-component condensation is a prime example of a reaction where this compound can serve as the aldehyde component. A theoretical study on the Ugi reaction mechanism, involving benzoic acid, aniline (B41778), benzaldehyde, and 2-isocyano-2-methylpropane, was conducted at the B3LYP/6-311G** level of theory to explore the intricacies of this process. figshare.com The calculations revealed an eight-step mechanism, with the rate-determining step being the nucleophilic attack of the isocyanide on the aldehyde. figshare.com
This general mechanistic understanding can be extrapolated to reactions involving this compound. A DFT study of a hypothetical Ugi-type reaction with this compound would likely involve the following computational steps:
Geometry Optimization: The three-dimensional structures of the reactants (this compound, an amine, an isocyanide, and a carboxylic acid), intermediates, transition states, and products would be optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that a given transition state connects the correct reactant and product on the reaction pathway.
Calculation of Activation Energies: The energy difference between the reactants and the transition state provides the activation energy barrier, which is crucial for determining the reaction rate.
By applying these computational techniques, researchers can gain a detailed, step-by-step understanding of the reaction mechanism, identify the factors that control the reaction rate, and predict how changes in the reactants or reaction conditions might affect the outcome.
Table 1: Hypothetical DFT Investigation of a Ugi-type Reaction with this compound
| Computational Step | Purpose | Expected Outcome for this compound Reaction |
| Geometry Optimization | Determine the most stable 3D structures of all species. | Optimized geometries of reactants, intermediates (e.g., iminium ion, nitrilium intermediate), transition states, and the final α-acylamino amide product. |
| Frequency Analysis | Characterize the nature of the stationary points. | Confirmation of minima (reactants, products, intermediates) and first-order saddle points (transition states). |
| IRC Calculations | Verify the connection between transition states and minima. | A smooth path connecting the reactant complex to the product complex via the calculated transition state. |
| Energy Calculations | Determine the thermodynamics and kinetics of the reaction. | Calculation of the Gibbs free energy of activation for each step to identify the rate-determining step and the overall reaction energy. |
Stereochemical Predictions and Transition State Analysis in this compound Reactions
A significant application of computational chemistry in the study of this compound reactions is the prediction and rationalization of stereochemical outcomes. This is particularly relevant in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. DFT calculations can be used to model the transition states of competing reaction pathways that lead to different stereoisomers. The calculated energies of these transition states can then be used to predict which stereoisomer will be formed preferentially.
A notable example of this approach is the DFT-directed development of a one-pot synthesis of chiral C(3)-functionalized phthalides from ortho-substituted aldehydes, a class of compounds to which this compound belongs. researchgate.netresearchgate.net This indium-mediated allylation/transesterification reaction's stereoselectivity was rationalized through the use of DFT calculations. researchgate.netresearchgate.net The study found that the enantiomeric excess of the product was dependent on the steric size, chain length, and substitution pattern of the aldehyde. researchgate.netresearchgate.net
The computational analysis in such a study would typically involve:
Modeling of Diastereomeric Transition States: For a reaction that creates a new stereocenter, there are at least two possible transition states leading to the (R) and (S) enantiomers. The geometries of these transition states are optimized using DFT.
Calculation of Transition State Energies: The relative energies of the diastereomeric transition states are calculated. According to transition state theory, the pathway with the lower energy transition state will be faster and therefore lead to the major product.
Analysis of Non-covalent Interactions: The origins of the energy differences between the transition states are analyzed. This often involves examining steric clashes, hydrogen bonding, or other non-covalent interactions within the transition state structures that favor one geometry over the other.
Table 2: Illustrative Data from a DFT Study on a Stereoselective Reaction
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |
| TS-R (leading to R-enantiomer) | 0.0 | R | 95 |
| TS-S (leading to S-enantiomer) | 2.0 |
Note: The data in this table is illustrative and intended to represent the type of results that would be obtained from a DFT study on a stereoselective reaction involving a substrate like this compound. The actual values would be specific to the reaction being studied.
Through such computational investigations, chemists can not only predict the outcome of a reaction but also gain a deeper understanding of the factors that control stereoselectivity, which is invaluable for the rational design of new and more efficient asymmetric syntheses.
Role of Methyl 2 Formylbenzoate in the Discovery and Synthesis of Biologically Active Molecules
Precursor in Pharmaceutical Synthesis and Drug Discovery Leveraging Methyl 2-formylbenzoate (B1231588)
Methyl 2-formylbenzoate serves as a key starting material in the synthesis of various pharmaceutical compounds. unimas.my Its utility as a precursor stems from the dual reactivity of its functional groups, which can be selectively targeted to build molecular complexity. In drug discovery, chemists utilize this compound as a versatile building block for creating libraries of novel molecules for biological screening. researchgate.net
The compound is particularly valuable in multicomponent reactions (MCRs), such as the Ugi reaction, which allow for the rapid assembly of complex, drug-like scaffolds from simple starting materials. researchgate.net By participating in these one-pot procedures, this compound facilitates the efficient exploration of chemical space, a crucial aspect of modern drug discovery programs. researchgate.net This approach has been successfully employed to generate diverse series of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.net
Research has demonstrated its application in the synthesis of various heterocyclic systems, including:
Isoindolinones: These structures are synthesized through a one-pot reaction involving this compound, primary amines, and thiols. researchgate.net
Phthalides (Isobenzofuranones): Chiral 3-aryl-isobenzofuranones have been produced using ruthenium-catalyzed asymmetric addition of arylboronic acids to this compound. researchgate.net
Quinoline-based tetracycles: A tandem three-component reaction with an aromatic amine and an isonitrile, followed by lactamization, yields these complex structures. researchgate.net
The strategic incorporation of this compound into synthetic pathways allows for the creation of molecules with tailored properties, accelerating the identification of new therapeutic candidates. unimas.myresearchgate.net
Active Scaffold for New Bioactive Molecule Development via this compound Transformations
Beyond its role as a simple precursor, the chemical structure of this compound is considered an "active scaffold." unimas.myresearchgate.net This implies that its core framework is retained within the final product and contributes significantly to the molecule's biological activity. The strategic modification, or "transformation," of its functional groups is a key strategy for developing new bioactive molecules. researchgate.net
The aldehyde group is a common site for transformations, readily undergoing reactions like condensation, oxidation, and reduction to introduce new functionalities and build larger molecular architectures. The adjacent methyl ester group can be hydrolyzed, amidated, or otherwise modified, often in tandem with aldehyde reactions, to create complex heterocyclic systems. researchgate.net
This scaffold approach is central to combinatorial chemistry and medicinal chemistry efforts, where the goal is to synthesize a range of structurally related compounds to investigate structure-activity relationships (SAR). By systematically altering the groups attached to the this compound core, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and other pharmaceutically relevant characteristics. researchgate.net
| Scaffold Class | Synthetic Approach | Potential Biological Relevance |
|---|---|---|
| Isoindolinones | One-pot reaction with primary amines and thiols researchgate.net | Core structure in various pharmacologically active compounds |
| Phthalides | Ruthenium-catalyzed asymmetric addition of arylboronic acids researchgate.net | Found in natural products and synthetic compounds with diverse bioactivities |
| Quinoline-based Tetracycles | Tandem three-component reaction followed by TFA-mediated lactamization researchgate.net | Potential kinase inhibitors researchgate.net |
| 1,5-Disubstituted Tetrazoles | Ugi-azide condensation reaction researchgate.net | Recognized as a drug-like scaffold that can act as a cis-amide bond mimic researchgate.net |
Synthesis of Compounds with Potential Pharmacological Relevance (e.g., Antifungal, Anticancer, Antihypertensive Agents) from this compound
The versatility of this compound as a synthetic precursor has led to its use in the creation of compounds with a wide spectrum of potential pharmacological activities. unimas.myresearchgate.net Its derivatives have shown promise in several key therapeutic areas. unimas.my
Antifungal Agents: this compound is a known precursor for compounds with antifungal properties. unimas.myresearchgate.net The development of new antifungal drugs is critical due to the rise of resistant fungal strains. The scaffolds derived from this starting material can be elaborated to target essential fungal enzymes or cellular processes. mdpi.com
Anticancer Agents: The synthesis of novel anticancer agents is another significant application. unimas.myresearchgate.net By serving as the foundation for complex heterocyclic molecules, this compound contributes to the development of compounds designed to interfere with cancer cell proliferation, induce apoptosis, or inhibit key signaling pathways like those involving VEGFR-2. nih.govmdpi.com
Antihypertensive Agents: The compound is also utilized in the synthesis of molecules with potential antihypertensive activity. unimas.myresearchgate.net These agents often target components of the renin-angiotensin system, and the structural motifs accessible from this compound can be adapted to fit the binding sites of relevant receptors like the AT1 receptor. nih.govrjpbcs.com
Future Research Directions and Synthetic Prospects for Methyl 2 Formylbenzoate
Development of More Sustainable and Eco-Friendly Synthetic Routes to Methyl 2-formylbenzoate (B1231588)
The traditional synthesis of methyl 2-formylbenzoate often involves multi-step procedures that may utilize hazardous reagents or generate significant waste. unimas.my A common laboratory-scale synthesis involves the esterification of 2-carboxybenzaldehyde. For instance, a reaction using iodomethane (B122720) and potassium carbonate in acetone (B3395972) can produce this compound in high yield. chemicalbook.com While effective, the use of reagents like iodomethane and solvents like acetone highlights the need for greener alternatives.
Future research is increasingly focused on developing more sustainable and eco-friendly synthetic pathways. This involves exploring principles of green chemistry, such as the use of renewable feedstocks, less hazardous solvents, and catalytic processes that improve atom economy. One area of potential is the use of solid acid catalysts, which have shown effectiveness in the synthesis of other methyl benzoate (B1203000) compounds. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification processes. mdpi.com Another avenue involves exploring biocatalytic methods or developing processes that utilize more environmentally benign reagents and solvents, moving away from traditional, harsher chemical methods. The broader goal is to align the production of this key intermediate with the increasing demand for sustainable practices in the chemical and pharmaceutical industries. mdpi.com
Table 1: Comparison of a Conventional vs. Potential Greener Synthetic Approach
| Feature | Conventional Synthesis Example chemicalbook.com | Potential Greener Approach |
| Starting Material | 2-Carboxybenzaldehyde | 2-Carboxybenzaldehyde |
| Reagents | Iodomethane, Potassium Carbonate | Dimethyl Carbonate, Solid Acid/Base Catalyst |
| Solvent | Acetone | Anisole, 2-MeTHF, or solvent-free |
| Advantages | High yield, well-established | Reduced toxicity of reagents, catalyst recyclability, potentially less hazardous solvent |
| Challenges | Use of toxic/volatile reagents, waste generation | Catalyst development and optimization, reaction efficiency |
Exploration of Novel Catalytic Systems for Enantioselective Transformations of this compound
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the enantiomers of a drug often exhibit vastly different biological activities. This compound, being a prochiral molecule, is an excellent substrate for enantioselective transformations to produce chiral heterocyclic compounds. A significant area of future research lies in the discovery and optimization of novel catalytic systems capable of inducing high levels of stereocontrol in reactions involving this substrate.
One successful example is the use of ruthenium-based catalysts for the asymmetric addition of arylboronic acids to methyl 2-formylbenzoates. researchgate.net Specifically, catalyst systems such as [RuCl2(p-cymene)]2/Me-BIPAM and RuCl2(PPh3)3/Me-BIPAM have been shown to afford chiral 3-aryl-isobenzofuranones in high yields and with high enantioselectivities. researchgate.net These reactions are tolerant of a variety of functional groups on the arylboronic acid partner. researchgate.net
Future prospects in this area include:
Expanding Catalyst Scope: Developing new chiral ligands and metal complexes (e.g., based on iridium, rhodium, or copper) to catalyze different types of enantioselective transformations, such as asymmetric reductions, additions of other nucleophiles, or cycloadditions.
Organocatalysis: Investigating the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, which offer a metal-free alternative for asymmetric synthesis. mdpi.com
Computational Modeling: Utilizing computational tools to design catalysts and predict their stereochemical outcomes, thereby accelerating the discovery of new and more effective catalytic systems. nih.gov
Table 2: Enantioselective Synthesis of Chiral 3-Aryl-Isobenzofuranones from this compound
| Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylboronic acid | [RuCl2(p-cymene)]2/Me-BIPAM | High | High |
| 4-Methylphenylboronic acid | [RuCl2(p-cymene)]2/Me-BIPAM | High | High |
| 4-Methoxyphenylboronic acid | RuCl2(PPh3)3/Me-BIPAM | High | High |
| 3-Chlorophenylboronic acid | RuCl2(PPh3)3/Me-BIPAM | High | High |
| (Data derived from findings on Ruthenium/Me-BIPAM-catalyzed asymmetric additions). researchgate.net |
Expansion of Multicomponent Reaction Libraries Utilizing this compound as a Core Component
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all components, are powerful tools for building molecular complexity efficiently. researchgate.netresearchgate.net this compound is an ideal candidate for MCRs due to its aldehyde and ester functionalities, which can participate in sequential reaction cascades. It has been successfully employed in Ugi-type and Mannich/lactamization reactions to create diverse heterocyclic scaffolds. researchgate.netnih.gov
For example, a three-component reaction between this compound, a primary amine, and a terminal alkyne under copper catalysis yields propargylisoindolinones. nih.gov Another variation involves the reaction with amines and ketones to furnish 3-substituted isoindolinones. nih.gov These reactions demonstrate the utility of this compound in generating libraries of structurally interesting compounds.
The future direction in this field is the expansion of the MCR toolkit. This includes:
Discovering Novel MCRs: Designing new reaction cascades that exploit the unique reactivity of this compound with different combinations of reactants.
Isocyanide-Based MCRs: Further exploring its use in well-known isocyanide-based MCRs like the Passerini and Ugi reactions to generate α-acyloxyamides and bis-amides, which are prevalent structures in medicinal chemistry. nih.govnih.govorganic-chemistry.org
Diversity-Oriented Synthesis: Systematically using this compound in MCRs to build large and diverse libraries of compounds for high-throughput screening and drug discovery programs. researchgate.net
Table 3: Examples of Multicomponent Reactions Utilizing this compound
| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold |
| Copper-Catalyzed Cyclization nih.gov | This compound | Primary Amine | Terminal Alkyne | Copper catalyst | Propargylisoindolinone |
| Mannich/Lactamization nih.gov | This compound | Primary Amine | Ketone | Catalyst-free or p-TsOH | 3-Substituted Isoindolinone |
| Ugi-Type Reaction researchgate.net | This compound | Heteroaromatic Amine | Isocyanide | Acidic conditions | Quinoline-based tetracycles |
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation and continuous-flow processing technologies offers significant advantages over traditional batch synthesis, including improved safety, reproducibility, scalability, and the potential for data-driven optimization. nih.gov The chemistry of this compound is well-suited for adaptation to these platforms.
Flow chemistry, which involves performing reactions in a continuous stream through a reactor, can offer superior control over reaction parameters like temperature and mixing. researchgate.net For reactions involving this compound, this could lead to higher yields, reduced side-product formation, and safer handling of reactive intermediates. researchgate.net For instance, the synthesis of derivatives via diazotization, a process often requiring careful temperature control, has been successfully demonstrated for related compounds in continuous-flow systems. researchgate.net
Automated synthesis platforms, which use robotics and software to perform multi-step syntheses, can accelerate the exploration of the chemical space accessible from this compound. nih.gov By programming these systems to perform the multicomponent reactions described previously, researchers can rapidly generate and purify libraries of compounds for biological evaluation. nih.gov This data-driven approach allows for the systematic optimization of reaction conditions and the rapid identification of structure-activity relationships. nih.gov The future will likely see the development of fully autonomous platforms that can design, synthesize, and test new molecules derived from this compound with minimal human intervention.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-formylbenzoate, and how are reaction conditions optimized for yield?
this compound is typically synthesized via esterification of 2-formylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via oxidation of methyl 2-methylbenzoate derivatives. Optimization involves monitoring reaction progress by thin-layer chromatography (TLC) and adjusting stoichiometry, temperature (e.g., reflux at 60–80°C), or catalyst loading. Yield improvements often require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. How is this compound characterized to confirm its structural identity and purity?
Key characterization methods include:
- NMR spectroscopy : NMR (δ ~10.0 ppm for aldehyde proton) and NMR (δ ~190 ppm for carbonyl carbon).
- IR spectroscopy : Peaks at ~1700 cm (ester C=O) and ~2800 cm (aldehyde C-H).
- GC-MS/HPLC : Purity assessment (>95% by GC) and quantification of residual solvents. Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use fume hoods to avoid inhalation (flash point: 122°C).
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizers.
- Dispose of waste via licensed chemical disposal services, as per local regulations .
Advanced Research Questions
Q. How can this compound serve as a precursor in multicomponent reactions (MCRs) for heterocyclic synthesis?
The aldehyde group in this compound participates in MCRs like Ugi or Passerini reactions. For example, in a one-pot reductive amination/lactamization, it reacts with amines and reducing agents (e.g., NaBH₃CN) to form isoindolin-1-ones. Key parameters include pH control (5–7) and sequential addition of reagents to avoid side reactions .
Q. What strategies resolve contradictions in reported reactivity of this compound under varying catalytic systems?
Discrepancies in catalytic efficiency (e.g., Lewis acids vs. organocatalysts) are addressed by:
Q. How does steric hindrance from the ester group influence the reactivity of this compound in nucleophilic additions?
The ester group at the ortho position creates steric constraints, slowing nucleophilic attack on the aldehyde. This is mitigated by using bulky nucleophiles (e.g., Grignard reagents) or activating the aldehyde via hydrogen bonding with protic solvents (e.g., ethanol). Kinetic studies (e.g., variable-temperature NMR) quantify these effects .
Q. What analytical techniques are critical for detecting this compound degradation products during long-term storage?
- HPLC-DAD/MS : Identifies oxidation byproducts (e.g., 2-carboxybenzoic acid methyl ester).
- TGA/DSC : Assesses thermal stability (degradation onset ~150°C).
- Accelerated stability studies : Storage at 40°C/75% RH for 6 months simulates long-term degradation .
Methodological Guidelines
- Experimental Design : Include control reactions (e.g., aldehyde-free analogs) to confirm reaction specificity. Use high-purity reagents (>98%) and document batch-to-batch variability .
- Data Reporting : Tabulate characterization data (e.g., NMR shifts, melting points) in supplementary materials. For reproducibility, specify instrument models (e.g., Bruker 400 MHz NMR) .
- Conflict Resolution : Cross-validate results with orthogonal methods (e.g., X-ray crystallography for ambiguous NMR peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
